1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that includes a piperidine ring and a dioxopiperidine moiety, making it of interest particularly in the development of pharmaceuticals targeting various biological pathways.
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the dioxopiperidine structure further suggests potential applications in drug design, particularly in targeting specific receptors or enzymes within biological systems .
The synthesis of 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde typically involves multi-step reactions that may include:
Technical details such as reaction conditions (temperature, solvent choice) and catalysts used are crucial for optimizing yield and purity, although specific methods may vary based on the research focus or intended application .
The structural representation of 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde reveals several key features:
The compound's InChI Key is HPTPDBYCFHFWJG-CWTKIQHKSA-N, which facilitates its identification in chemical databases . The SMILES notation is provided as well for computational modeling purposes.
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde can participate in various chemical reactions:
Technical details regarding reaction mechanisms and conditions (e.g., temperature, solvent) are essential for understanding the reactivity of this compound .
The mechanism of action for 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is primarily linked to its interactions with biological targets such as receptors or enzymes. The dioxopiperidine moiety may enhance binding affinity due to conformational flexibility and hydrogen bonding capabilities.
Data from pharmacological studies indicate that compounds with similar structures often exhibit modulation of signaling pathways related to cell growth and apoptosis, suggesting potential therapeutic applications in oncology or neuropharmacology .
Relevant data on these properties can aid in understanding how this compound behaves in different environments and its suitability for various applications .
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde has potential applications in:
The ongoing research into this compound's properties and mechanisms will likely expand its applications within medicinal chemistry .
Introduction to the Compound1-(4-(2,6-Dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde (CAS: 2736511-32-1) is a bifunctional building block with significant utility in targeted protein degradation therapeutics. Its molecular structure integrates a glutarimide moiety (2,6-dioxopiperidin-3-yl) for E3 ubiquitin ligase recruitment and an aldehyde-functionalized piperidine ring for modular derivatization. With the formula C₁₇H₂₀N₂O₃ and molecular weight 300.36 g/mol, this compound exhibits >95% purity in commercial supplies [1]. The aldehyde group (–CHO) at the piperidine-4-position serves as a critical handle for conjugation chemistry in Proteolysis-Targeting Chimera (PROTAC) synthesis, enabling linkage between target protein binders and E3 ligase ligands [8] [5].
Property | Value |
---|---|
CAS Number | 2736511-32-1 |
Molecular Formula | C₁₇H₂₀N₂O₃ |
IUPAC Name | 1-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde |
Purity | ≥95% |
SMILES | O=CC1CCN(C2=CC=C(C(CC3)C(NC3=O)=O)C=C2)CC1 |
Key Functional Groups | Aldehyde, Glutarimide, Piperidine |
The synthesis of 1-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde employs convergent strategies that separately construct the glutarimide and piperidine fragments before coupling. A representative pathway involves:
Critical optimization focuses on:
Step | Reagents/Conditions | Yield | Improvement Strategy |
---|---|---|---|
Glutarimide Protection | Cbz-Cl, NaOH, H₂O/CH₂Cl₂, 0°C | 89% | Phase-transfer catalysis |
Piperidine Alkylation | 1-Fluoro-4-nitrobenzene, K₂CO₃, DMF, 80°C | 76% | Solvent switch to acetonitrile |
Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 95% | Controlled H₂ pressure |
Amide Coupling | Glutarimide acid chloride, DIPEA, DMF, 110°C (microwave) | 72% | Microwave assistance |
While Ullmann ether synthesis is not directly employed for this compound, nucleophilic aromatic substitution (SNAr) is pivotal for connecting the piperidine and phenyl fragments. The electron-deficient aryl fluoride (e.g., 1-fluoro-4-nitrobenzene) reacts with piperidine under basic conditions (K₂CO₃ or DIPEA) to form 1-(4-nitrophenyl)piperidine-4-carbaldehyde. This step exploits the high electrophilicity of the para-fluorine atom activated by the nitro group [1] [8].
Key mechanistic considerations:
Alternative approaches use Ullmann-type C–N coupling for sterically hindered systems. For example, copper(I)-catalyzed coupling between 3-bromo-2,6-dioxopiperidine and 4-(4-formylpiperidin-1-yl)aniline achieves linkage but requires specialized ligands (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) and elevated temperatures (110°C), yielding ≤60% due to competitive aldehyde oxidation [1].
The aldehyde group (–CHO) at the piperidine-4-position enables diverse covalent conjugation strategies, making this compound a linchpin in PROTAC synthesis:
Reaction Type | Reagents/Conditions | Application in PROTACs | Yield Range |
---|---|---|---|
Reductive Amination | R-NH₂, NaBH₃CN, MeOH, 25°C, 12h | Linker attachment to E3 ligase ligands | 65–92% |
Oxime Ligation | NH₂OH·HCl, pyridine/EtOH, 60°C, 6h | Bioconjugation (improved stability) | 70–85% |
Knoevenagel Condensation | Malonate esters, piperidine, toluene, reflux | Expand linker length | 55–75% |
Optimization Insights:
Synthetic Challenges: Aldehyde group reactivity necessitates careful handling to prevent oxidation to carboxylic acids or polymerization. Commercial supplies are stabilized at 2–8°C under inert atmosphere [1]. Recent advances employ in situ formation via Sommelet oxidation of 4-(chloromethyl)piperidine intermediates to bypass aldehyde instability during synthesis [1].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5